N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide
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Overview
Description
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide is a complex organic compound that features a unique structure combining an imidazo[2,1-b]thiazole ring with a fluorobenzamide moiety
Mechanism of Action
Target of Action
The primary targets of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide are currently unknown. This compound is a derivative of imidazole , a heterocyclic compound that is a core component of many biologically active molecules. Imidazole derivatives have been reported to exhibit a broad range of biological activities , suggesting that this compound may interact with multiple targets.
Mode of Action
Based on the properties of imidazole derivatives, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering their function.
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . Therefore, it is possible that this compound may also affect similar pathways.
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents , which may enhance their bioavailability
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it is possible that this compound may have diverse effects at the molecular and cellular levels, such as modulation of protein function, alteration of signal transduction pathways, and changes in cell proliferation and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[2,1-b]thiazole core, which can be synthesized by the cyclization of 2-aminothiazoles with α-halocarbonyl compounds . The resulting intermediate is then coupled with a fluorobenzamide derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine: This compound shares the imidazo[2,1-b]thiazole core but lacks the fluorobenzamide moiety.
2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine: Another similar compound with a different substituent on the imidazo[2,1-b]thiazole ring.
Uniqueness
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile .
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS/c19-13-5-3-4-12(10-13)17(23)20-15-7-2-1-6-14(15)16-11-22-8-9-24-18(22)21-16/h1-7,10-11H,8-9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVMBXFMDXUQHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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